

# Bempegaldesleukin: A Technical Guide to a CD122-Preferential IL-2 Pathway Agonist

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 214 |           |
| Cat. No.:            | B15589594            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Bempegaldesleukin (development code: NKTR-214) is an investigational immunostimulatory agent engineered from recombinant human interleukin-2 (IL-2).[1][2] Designed as a prodrug, it features six releasable polyethylene glycol (PEG) chains strategically conjugated to the IL-2 protein core.[1][3][4][5] This structural modification is intended to optimize the therapeutic window of IL-2 by altering its receptor binding profile and extending its pharmacokinetic half-life. Specifically, the PEG chains sterically hinder interaction with the high-affinity IL-2 receptor  $\alpha$ -subunit (CD25), thereby biasing its activity towards the intermediate-affinity IL-2 receptor  $\beta\gamma$  complex (CD122/CD132).[1][3][6] This preferential signaling aims to selectively stimulate the proliferation and activation of anti-tumor effector lymphocytes, such as CD8+ T cells and Natural Killer (NK) cells, while minimizing the expansion of immunosuppressive regulatory T cells (Tregs) that constitutively express CD25.[1][2]

Upon intravenous administration, the PEG chains are designed to slowly hydrolyze in vivo, releasing more active IL-2 conjugates and providing sustained signaling through the IL-2 pathway.[1][4] Bempegaldesleukin was developed by Nektar Therapeutics and has been extensively studied in clinical trials, particularly in combination with checkpoint inhibitors like nivolumab, for various solid tumors.[1][6] Despite promising early-phase data, pivotal Phase 3 trials in melanoma (PIVOT IO-001) and other cancers failed to meet their primary endpoints, ultimately leading to the discontinuation of its clinical development program.[7] This document



provides a detailed technical overview of its molecular structure, properties, mechanism of action, and the key experimental methodologies used in its evaluation.

## Molecular Structure and Physicochemical Properties

Bempegaldesleukin is a biologic entity composed of a modified recombinant human IL-2 protein and multiple, releasably-linked PEG chains.

Protein Core: The protein component is a variant of human IL-2, produced in E. coli, with two specific amino acid modifications: the N-terminal Alanine is removed (des-Ala1), and the Cysteine at position 125 is substituted with Serine (C125S) to enhance stability.

PEG Conjugation: The IL-2 protein core is conjugated to an average of six releasable 20 kDa linear PEG chains.[6] This PEGylation occurs at lysine residues within the protein structure.[8] The specific placement of these PEG chains sterically occludes the binding site for the IL-2Rα (CD25) subunit, which is the key structural feature driving its preferential bioactivity.[1] As a fully PEGylated molecule, bempegaldesleukin is a prodrug with minimal biological activity.[1] The gradual release of the PEG chains in vivo generates a heterogeneous mixture of active IL-2 conjugates.[1][4]

### **Physicochemical Properties**

Quantitative data on the specific physicochemical properties of bempegaldesleukin are summarized in the table below.



| Property                  | Value                                                                          | Reference(s) |
|---------------------------|--------------------------------------------------------------------------------|--------------|
| Development Code          | NKTR-214                                                                       | [1]          |
| CAS Number                | 1939126-74-5                                                                   | [1]          |
| Core Molecule             | Recombinant Human IL-2<br>(des-Ala1, C125S)                                    |              |
| Conjugate                 | ~6 releasable polyethylene glycol (PEG) chains                                 | [1][3][4]    |
| Average Molecular Weight  | Not publicly available                                                         |              |
| Binding Affinity (Kd)     | Preferential for IL-2Rβy over IL-2Rαβy; specific values not publicly available | [1][3][6]    |
| Pharmacokinetic Half-life | ~20 hours (in non-human primates)                                              | [5]          |
| Formulation               | Powder for reconstitution                                                      | [9]          |
| Storage                   | -20°C (as powder)                                                              | [9]          |
| Route of Administration   | Intravenous Infusion                                                           | [1]          |

#### **Mechanism of Action and Signaling Pathway**

The primary mechanism of action of bempegaldesleukin is its function as a CD122-preferential IL-2 pathway agonist. This biased signaling is a direct result of its unique molecular structure.

• Receptor Binding Bias: Native IL-2 binds with high affinity (~10 pM) to the heterotrimeric IL-2Rαβγ receptor, which is constitutively expressed on Tregs, leading to their potent expansion. It binds with a lower, intermediate affinity (~1 nM) to the heterodimeric IL-2Rβγ receptor present on effector CD8+ T cells and NK cells.[10] The PEG chains on bempegaldesleukin sterically block the IL-2Rα binding site, dramatically reducing its affinity for the high-affinity trimeric receptor.[1] This forces the molecule to preferentially engage with the intermediate-affinity IL-2Rβγ complex (containing CD122), thereby shifting the biological response towards effector cell activation.[1][3][6]



- Prodrug Activation: Following intravenous administration, the PEG chains are slowly cleaved under physiological conditions. This process creates a sustained release of progressively more active IL-2 conjugates, which prolongs the signaling event compared to the short halflife of standard IL-2 (aldesleukin).[1][4]
- Downstream Signaling: Binding to the IL-2Rβγ complex initiates the canonical JAK-STAT signaling cascade. This leads to the phosphorylation and activation of Janus kinases (JAK1 and JAK3), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT3 and STAT5) proteins. Activated STAT proteins dimerize, translocate to the nucleus, and induce the transcription of target genes responsible for lymphocyte proliferation (e.g., MYC, CCND1), survival (e.g., BCL2), and effector functions.
- Immunological Outcome: The net effect is a significant expansion in the number and function of CD8+ effector T cells and NK cells within the peripheral circulation and, putatively, the tumor microenvironment, without a corresponding increase in the immunosuppressive Treg population.[1][2]

#### **Signaling Pathway Diagram**













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. Bempegaldesleukin - Wikipedia [en.wikipedia.org]







- 2. aacrjournals.org [aacrjournals.org]
- 3. Bempegaldesleukin (BEMPEG; NKTR-214) efficacy as a single agent and in combination with checkpoint-inhibitor therapy in mouse models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. NKTR-214, an Engineered Cytokine with Biased IL2 Receptor Binding, Increased Tumor Exposure, and Marked Efficacy in Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetmol.cn [targetmol.cn]
- 10. IL-2 based cancer immunotherapies: an evolving paradigm PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bempegaldesleukin: A Technical Guide to a CD122-Preferential IL-2 Pathway Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589594#bempegaldesleukin-molecular-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com